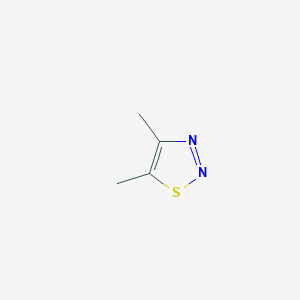phosphane CAS No. 63220-63-3](/img/structure/B14488952.png)
[(Benzenesulfonyl)(trifluoromethanesulfonyl)methyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is a complex organophosphorus compound. It features a unique combination of benzenesulfonyl, trifluoromethanesulfonyl, and diphenylphosphane groups, making it a versatile reagent in organic synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane typically involves the reaction of benzenesulfonyl chloride, trifluoromethanesulfonyl chloride, and diphenylphosphane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield phosphine oxides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups act as leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism by which (Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane exerts its effects involves the interaction of its sulfonyl and phosphane groups with various molecular targets. The sulfonyl groups can act as electrophiles, facilitating nucleophilic attack, while the phosphane group can coordinate with metal centers, enhancing catalytic activity. These interactions enable the compound to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic anhydride: Known for its strong electrophilic properties and used in similar triflation reactions.
Triflidic acid: An organic superacid with strong Brønsted acidity, used in various acid-catalyzed reactions.
Uniqueness
(Benzenesulfonyl)(trifluoromethanesulfonyl)methylphosphane is unique due to its combination of sulfonyl and phosphane groups, which provide a balance of electrophilic and nucleophilic properties. This makes it a versatile reagent in both organic synthesis and catalysis, offering advantages over other similar compounds in terms of reactivity and selectivity.
Propiedades
Número CAS |
63220-63-3 |
|---|---|
Fórmula molecular |
C20H16F3O4PS2 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
[benzenesulfonyl(trifluoromethylsulfonyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C20H16F3O4PS2/c21-20(22,23)30(26,27)19(29(24,25)18-14-8-3-9-15-18)28(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
Clave InChI |
FJQCORURQGRUCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


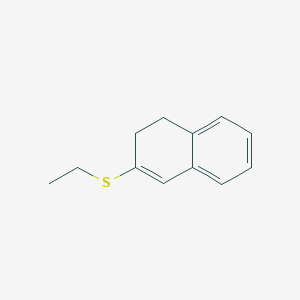
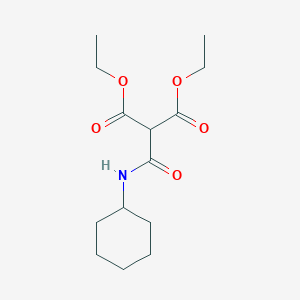

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
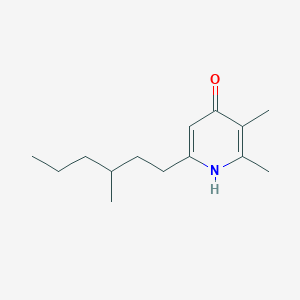
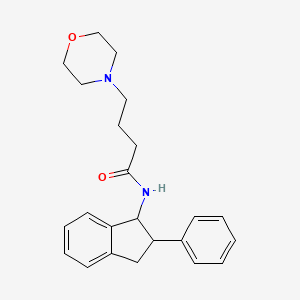
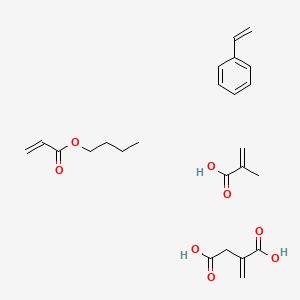
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
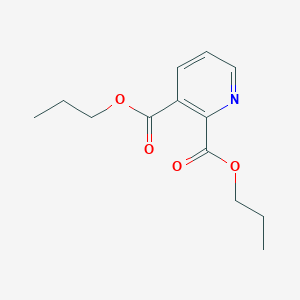
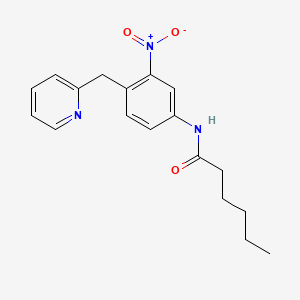

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
